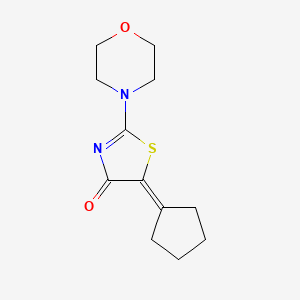![molecular formula C14H10FN5O2S B5585683 1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5585683.png)
1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazoles are a class of synthetic compounds characterized by a five-membered ring containing four nitrogen atoms. They are known for their versatility in organic synthesis and material science due to their unique chemical properties, including their reactivity and ability to form stable heterocyclic frameworks. The specific compound , featuring fluorophenyl and nitrobenzylthio substituents, likely exhibits distinctive physical, chemical, and reactivity profiles due to the electron-withdrawing effects of the fluorine and nitro groups.
Synthesis Analysis
The synthesis of tetrazoles typically involves the [2+3] cycloaddition of azides with nitriles. For substituted tetrazoles like "1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole", targeted functionalization on the phenyl and benzyl components prior to or post-cycloaddition could be employed. Fluorination and nitration are common steps in the synthesis of such compounds, providing the necessary functional groups for further reactions (Kiebooms et al., 1996).
Molecular Structure Analysis
X-ray crystallography is a powerful tool for elucidating the molecular structure of tetrazoles. It provides detailed information on the arrangement of atoms within the molecule and the geometry of its substituents. For compounds with fluorine and nitro groups, such analysis can reveal the influence of these groups on the overall molecular conformation and the potential for intramolecular interactions, such as hydrogen bonding, that can impact the compound's stability and reactivity (Banu et al., 2010).
Chemical Reactions and Properties
Tetrazoles are known to participate in various chemical reactions, including substitution, hydrogenation, and coupling reactions, due to the reactivity of the tetrazole ring and its substituents. The presence of fluorine and nitro groups in "1-(2-fluorophenyl)-5-[(4-nitrobenzyl)thio]-1H-tetrazole" would affect its reactivity patterns, potentially facilitating specific reactions at these sites. These substituents could also impact the compound's acidity, electrophilicity, and overall chemical stability (Ehsani et al., 2014).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2S/c15-12-3-1-2-4-13(12)19-14(16-17-18-19)23-9-10-5-7-11(8-6-10)20(21)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHWJJGOVGYOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5585603.png)
![2-(1-azepanylcarbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5585613.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B5585615.png)
![6-(4-methylpyridin-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5585617.png)
![N,N-dimethyl-2-{[(3-methyl-2-phenylbutanoyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5585624.png)

![4-{[(2-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5585634.png)
![N-{(3S*,4R*)-1-[3-(2-furyl)benzyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5585640.png)
![3-(methylthio)-5-phenyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5585643.png)

![4-{5-[(4-propylphenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B5585649.png)
![1-(benzylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5585657.png)
![N-[2-(3-phenyl-1-piperidinyl)ethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5585672.png)
![2-(4-chlorobenzyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5585674.png)